![molecular formula C12H22N2O B13158560 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13158560.png)
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2,7-Diazaspiro[35]nonan-2-yl}-2,2-dimethylpropan-1-one is a synthetic organic compound known for its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one typically involves the formation of the spirocyclic core followed by functionalization. One common method includes the reaction of a suitable diamine with a ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the dimethylpropan-1-one moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
1-{2,7-Diazaspiro[3
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to bind covalently to the KRAS G12C protein, inhibiting its activity and thereby exerting anti-tumor effects . The compound binds in the switch-II pocket of KRAS G12C, leading to the inhibition of downstream signaling pathways involved in cellular proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: A derivative with similar spirocyclic structure but different functional groups.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: Another derivative with a different carbonyl-containing moiety.
Uniqueness
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one is unique due to its specific spirocyclic structure combined with the dimethylpropan-1-one moiety, which imparts distinct chemical and biological properties. Its ability to covalently bind to specific molecular targets, such as KRAS G12C, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H22N2O |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
1-(2,7-diazaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H22N2O/c1-11(2,3)10(15)14-8-12(9-14)4-6-13-7-5-12/h13H,4-9H2,1-3H3 |
Clé InChI |
PXRPFIXHDDJTIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N1CC2(C1)CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158491.png)

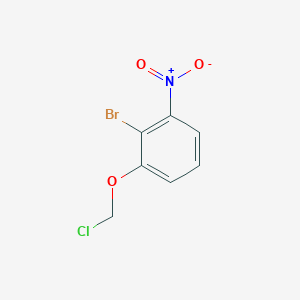

![1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13158510.png)
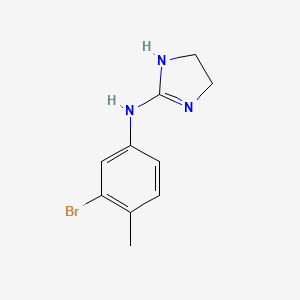
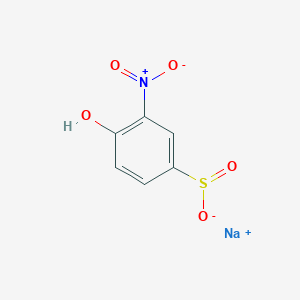
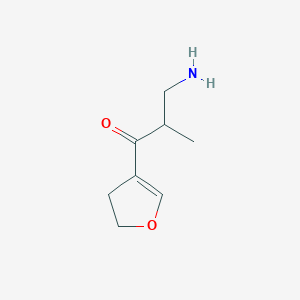
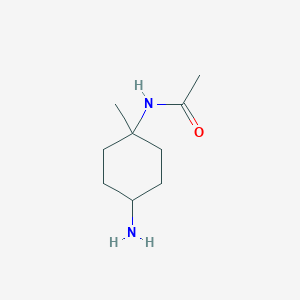

![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)
